A Technical Guide to N-(2-bromoethyl)-4-fluorobenzamide: Synthesis, Application, and Handling
A Technical Guide to N-(2-bromoethyl)-4-fluorobenzamide: Synthesis, Application, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of N-(2-bromoethyl)-4-fluorobenzamide, a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. Due to its bifunctional nature—possessing both a reactive bromoethyl group and a fluorinated benzamide moiety—this compound serves as a versatile building block for the elaboration of more complex molecular architectures.
The fluorobenzamide scaffold is a privileged structure in modern pharmacology, contributing to improved metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The introduction of a fluorine atom can significantly alter the electronic properties and conformation of a molecule, leading to enhanced therapeutic effects.[3] The N-(2-bromoethyl) side chain provides a reactive handle for introducing a variety of functional groups through nucleophilic substitution, enabling the construction of diverse chemical libraries for screening and lead optimization.
Chemical Identity and Physical Properties
It is crucial to distinguish this compound from its isomer, 2-(bromoethyl)-4-fluorobenzamide , which has the CAS number 95383-37-2 .[4] In N-(2-bromoethyl)-4-fluorobenzamide, the bromoethyl group is attached to the nitrogen atom of the amide, whereas in the isomer, it is attached to the benzene ring. This structural difference fundamentally alters the compound's reactivity and synthetic utility.
The key properties for N-(2-bromoethyl)-4-fluorobenzamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrFNO | [4] |
| Molecular Weight | 246.08 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Not determined. Would require experimental analysis. | N/A |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMF, DMSO, Dichloromethane). | N/A |
| Purity | Typically >95% via custom synthesis | [4] |
Synthesis and Application
N-(2-bromoethyl)-4-fluorobenzamide is a key intermediate used to introduce a 4-fluorobenzoyl-protected aminoethyl moiety into a target molecule. The terminal bromide is an excellent leaving group, making it susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is central to its role in constructing novel compounds for drug discovery.
General Synthetic Pathway
The most direct and common method for synthesizing N-(2-bromoethyl)-4-fluorobenzamide is through the acylation of 2-bromoethylamine (or its hydrobromide salt) with 4-fluorobenzoyl chloride. This is a standard amide bond formation reaction.
Caption: Proposed synthesis of N-(2-bromoethyl)-4-fluorobenzamide.
This reaction allows for the efficient coupling of the two key fragments. The resulting compound is an essential precursor for molecules where a flexible two-carbon linker is desired between an aromatic system and another functional group.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a standard laboratory procedure for the synthesis of N-(2-bromoethyl)-4-fluorobenzamide. This method is based on established principles of amide synthesis.[5]
Workflow Overview
Caption: Step-by-step workflow for the synthesis of the title compound.
Detailed Methodology
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Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromoethylamine hydrobromide (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Causality: Anhydrous conditions are crucial to prevent hydrolysis of the reactive 4-fluorobenzoyl chloride.
-
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (2.2 eq) or N,N-diisopropylethylamine (DIPEA), to the solution. Stir for 10-15 minutes.
-
Causality: The base neutralizes the hydrobromide salt of the amine, liberating the free amine for reaction. An excess is used to also neutralize the HCl byproduct formed during the acylation.
-
-
Acylation: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in DCM dropwise over 30 minutes.
-
Causality: Dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Causality: The aqueous washes remove the base, unreacted starting materials, and salts, purifying the desired product in the organic phase.
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-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain the pure N-(2-bromoethyl)-4-fluorobenzamide.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N-(2-bromoethyl)-4-fluorobenzamide is not available, the hazards can be inferred from related compounds.[6][7][8] It should be handled as a hazardous chemical.
Primary Hazards:
-
Harmful if swallowed. [6]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
-
Wear standard personal protective equipment: safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Commercial Suppliers
N-(2-bromoethyl)-4-fluorobenzamide is not commonly listed as a stock chemical. Researchers and drug development professionals will likely need to acquire this compound through custom synthesis .
Several reputable chemical suppliers offer custom synthesis services. When sourcing this compound or its starting materials (4-fluorobenzoyl chloride and 2-bromoethylamine), consider vendors such as:
For the isomeric compound, 2-(bromoethyl)-4-fluorobenzamide (CAS 95383-37-2) , suppliers like Ramidus may have it in stock.[4] It is imperative to verify the chemical structure and CAS number with the supplier to ensure the correct isomer is being ordered.
Conclusion
N-(2-bromoethyl)-4-fluorobenzamide stands out as a highly valuable, albeit specialized, building block for synthetic and medicinal chemistry. Its dual functionality allows for the strategic introduction of a fluorinated aromatic ring and a reactive alkylating agent into a single molecule. While its acquisition typically requires custom synthesis, its utility in constructing novel and diverse molecular entities for pharmaceutical research makes it an important tool for scientists and developers aiming to create next-generation therapeutics. Proper understanding of its synthesis, handling, and reactivity is key to leveraging its full potential.
References
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Ramidus Store. (n.d.). RAM1766... 2-(bromoethyl)-4-fluorobenzamide. Retrieved from [Link]
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Natural Micron Pharm Tech. (n.d.). 4-Fluorobenzamide. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
- Google Patents. (n.d.). CN101503372A - A kind of preparation method of fluorobenzamide compound.
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MDPI. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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InnovaPharm. (n.d.). N-Ethyl 4-bromobenzamide, min 98%, 1 gram. Retrieved from [Link]
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University of Groningen. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Retrieved from [Link]
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